

Evofosfamide Phase III Trials: A Comparative Analysis of Clinical Failures

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Compound of Interest		
Compound Name:	Evofosfamide	
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Evofosfamide (formerly TH-302), a hypoxia-activated prodrug, was a promising therapeutic agent designed to target the low-oxygen environments characteristic of solid tumors. Despite encouraging preclinical data and early-phase clinical results, two pivotal Phase III trials—MAESTRO in pancreatic cancer and TH-CR-406/SARC021 in soft-tissue sarcoma—failed to meet their primary endpoints, leading to the discontinuation of its development for these indications. This guide provides a detailed comparative analysis of these trial failures, presenting quantitative data, experimental protocols, and visualizing key pathways to offer insights for future drug development endeavors.

Executive Summary

Two large, randomized, multicenter Phase III clinical trials investigating the efficacy and safety of **evofosfamide** in combination with standard-of-care chemotherapy failed to demonstrate a statistically significant improvement in overall survival (OS), the primary endpoint in both studies. The MAESTRO trial evaluated **evofosfamide** with gemcitabine in pancreatic ductal adenocarcinoma, while the TH-CR-406/SARC021 trial assessed its combination with doxorubicin in advanced soft-tissue sarcoma. While some secondary endpoints showed modest improvements, these were not sufficient to outweigh the lack of survival benefit and, in some cases, increased toxicity. This analysis delves into the specifics of these trials to provide a comprehensive overview of their outcomes.



Quantitative Data Summary

The following tables summarize the key efficacy and safety data from the MAESTRO and TH-CR-406/SARC021 trials.

Table 1: Efficacy Outcomes of the MAESTRO Trial (Pancreatic Cancer)[1][2][3]

Endpoint	Evofosfamide + Gemcitabine (n=346)	Placebo + Gemcitabine (n=347)	Hazard Ratio (95% CI)	p-value
Median Overall Survival (OS)	8.7 months	7.6 months	0.84 (0.71 - 1.01)	0.059
Median Progression-Free Survival (PFS)	5.5 months	3.7 months	0.77 (0.65 - 0.92)	0.004
Best Objective Response Rate (ORR)	20%	16%	Odds Ratio: 1.32 (0.88 - 1.97)	0.17
Confirmed Objective Response Rate (ORR)	15%	9%	Odds Ratio: 1.90 (1.16 - 3.12)	0.009

Table 2: Efficacy Outcomes of the TH-CR-406/SARC021 Trial (Soft-Tissue Sarcoma)



Endpoint	Evofosfamide + Doxorubicin (n=317)	Doxorubicin Alone (n=323)	Hazard Ratio (95% CI)	p-value
Median Overall Survival (OS)	18.4 months	19.0 months	1.06 (0.88 - 1.29)	0.527
Median Progression-Free Survival (PFS)	6.3 months	6.0 months	0.85 (0.70 - 1.03)	0.099
Objective Response Rate (ORR)	28%	18%	-	0.0026

Table 3: Common Grade ≥3 Adverse Events in the MAESTRO Trial

Adverse Event	Evofosfamide + Gemcitabine	Placebo + Gemcitabine
Neutropenia	More Frequent	Less Frequent
Thrombocytopenia	More Frequent	Less Frequent
Anemia	More Frequent	Less Frequent
Nausea	Similar	Similar
Decreased Appetite	Similar	Similar
Vomiting	Similar	Similar

Table 4: Common Grade ≥3 Adverse Events in the TH-CR-406/SARC021 Trial (%)



Adverse Event	Evofosfamide + Doxorubicin (n=313)	Doxorubicin Alone (n=308)
Anemia	48%	21%
Neutropenia	15%	30%
Febrile Neutropenia	18%	11%
Thrombocytopenia	14%	1%
Stomatitis	8%	2%
Serious Adverse Events	46%	32%
Treatment-Related Deaths	2%	<1%

Experimental Protocols MAESTRO Trial (NCT01746979)

- Study Design: An international, randomized, double-blind, placebo-controlled Phase III trial.
- Patient Population: 693 patients with previously untreated, locally advanced unresectable or metastatic pancreatic ductal adenocarcinoma. Key eligibility criteria included an ECOG performance status of 0 or 1.
- Treatment Arms:
 - Experimental Arm: Evofosfamide (340 mg/m²) administered intravenously on days 1, 8, and 15 of a 28-day cycle, in combination with gemcitabine (1,000 mg/m²) administered intravenously on the same days.
 - Control Arm: Placebo in combination with gemcitabine (1,000 mg/m²) administered on the same schedule.
- Primary Endpoint: Overall Survival (OS).
- Secondary Endpoints: Progression-Free Survival (PFS) and Objective Response Rate (ORR).



• Statistical Plan: The study was designed to have 90% power to detect a hazard ratio of 0.75 for OS with a two-sided alpha of 0.05.

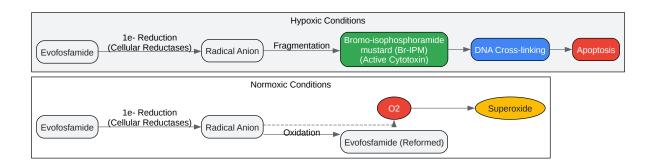
TH-CR-406/SARC021 Trial (NCT01440088)

- Study Design: An international, multicenter, open-label, randomized Phase III trial.
- Patient Population: 640 patients with locally advanced, unresectable, or metastatic softtissue sarcoma who had not received prior chemotherapy. Eligible patients were aged 15 years or older with an ECOG performance status of 0-1.
- Treatment Arms:
 - Experimental Arm: Evofosfamide (300 mg/m²) administered intravenously on days 1 and 8 of a 21-day cycle, in combination with doxorubicin (75 mg/m²) administered on day 1 of each cycle for up to six cycles. Patients with stable or responsive disease could continue with evofosfamide monotherapy.
 - Control Arm: Doxorubicin (75 mg/m²) administered on day 1 of a 21-day cycle for up to six cycles.
- Primary Endpoint: Overall Survival (OS).
- Secondary Endpoints: Progression-Free Survival (PFS), response rate, safety, and pharmacokinetics.
- Randomization: Patients were randomized 1:1 and stratified by the extent of disease, doxorubicin administration method, and prior systemic therapy.

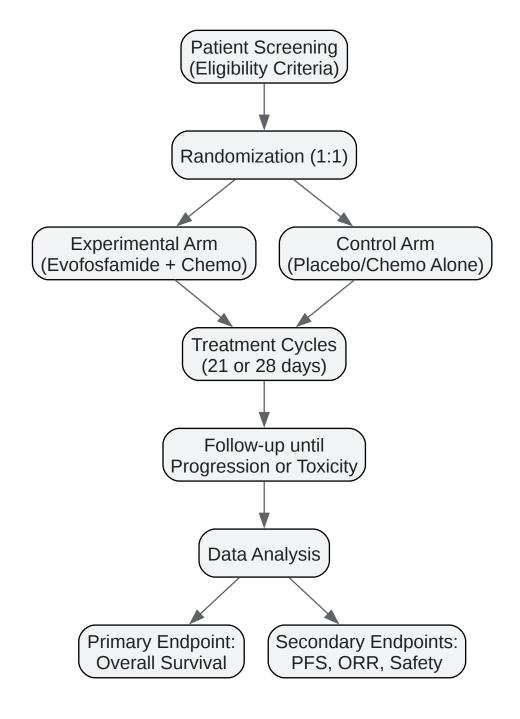
Signaling Pathways and Experimental Workflow Evofosfamide Mechanism of Action

Evofosfamide is a prodrug that is selectively activated in hypoxic conditions. The following diagram illustrates its mechanism of action.









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